3-Methyl-DL-aspartic acid
Description
Contextualization as a Non-Proteinogenic Amino Acid
Non-proteinogenic amino acids are amino acids that are not naturally encoded in the genetic code of any organism. While not constituents of proteins, they are nonetheless vital for many biological functions. 2-Amino-3-methylsuccinic acid is a prime example, serving as a key intermediate in the metabolism of certain amino acids in various organisms. ontosight.ai Its significance lies in its unique chemical structure, which features an additional methyl group on the succinic acid backbone compared to aspartic acid. This seemingly minor modification has profound implications for its chemical properties and biological activity.
Significance in Biochemical and Biological Systems Research
The study of 2-amino-3-methylsuccinic acid is crucial for understanding specific enzymatic reactions and metabolic pathways. For instance, it is a central molecule in the glutamate (B1630785) fermentation pathway in certain bacteria. nih.gov Research into this compound and its enzymatic transformations provides insights into microbial metabolism and the evolution of enzyme function. Furthermore, derivatives of 2-amino-3-methylsuccinic acid have been explored for their potential as enzyme inhibitors or as building blocks in the synthesis of biologically active molecules. ontosight.aisoton.ac.uk
Overview of Stereoisomeric Forms in Academic Investigation
The presence of two chiral centers in 2-amino-3-methylsuccinic acid gives rise to four possible stereoisomers. These stereoisomers often exhibit distinct biological activities and are investigated for their specific roles in biochemical reactions.
This particular stereoisomer, also known as L-Erythro-3-methylaspartic acid, has been a subject of interest in studies of peptide chemistry and enzyme mechanisms. ontosight.ai Research has shown that the (2S,3R) configuration is recognized by certain enzymes. For example, in studies of the radical SAM enzyme PapB, a peptide containing (2S,3R)-2-amino-3-methylsuccinic acid was shown to be quantitatively cross-linked, indicating it is a substrate for the enzyme. acs.org This stereospecificity highlights the precise molecular recognition that governs enzyme-substrate interactions.
(2S,3S)-2-Amino-3-methylsuccinic acid, or L-threo-3-methylaspartate, is a key intermediate in the glutamate fermentation pathway catalyzed by the coenzyme B12-dependent enzyme glutamate mutase. ebi.ac.ukscirp.org This enzyme catalyzes the reversible isomerization of (S)-glutamate to (2S,3S)-3-methylaspartate. ebi.ac.ukwiley.com This stereoisomer is also the substrate for 3-methylaspartate ammonia-lyase (MAL), which catalyzes its deamination to mesaconate. nih.govpu-toyama.ac.jp The study of these enzymes and their interaction with the (2S,3S) isomer has been fundamental to understanding the mechanisms of carbon skeleton rearrangements and ammonia (B1221849) elimination reactions in biochemistry. researchgate.netrsc.org In contrast to its (2S,3R) counterpart, the (2S,3S) isomer is inefficiently processed by the enzyme PapB. acs.org
The (2R) stereoisomers of 2-amino-3-methylsuccinic acid are also subjects of academic inquiry. For instance, DL-threo-3-methylaspartic acid is a mixture of the (2S,3S) and (2R,3R) enantiomers. nih.gov Research has indicated that the (2R,3R) enantiomer is neither a substrate nor an inhibitor of 3-methylaspartate ammonia-lyase, demonstrating the high stereoselectivity of this enzyme. nih.gov The (2R,3S) stereoisomer, also referred to as (3S)-3-methyl-D-aspartic acid, is another non-proteinogenic amino acid that has been incorporated into peptides for research purposes. uni-konstanz.de
Interactive Data Tables
Key Enzymes in 2-Amino-3-methylsuccinic Acid Metabolism
| Enzyme | EC Number | Reaction | Organism(s) |
| Glutamate Mutase | EC 5.4.99.1 | (S)-Glutamate <=> (2S,3S)-3-Methylaspartate | Clostridium sp., Enterobacteriaceae |
| 3-Methylaspartate Ammonia-Lyase (MAL) | EC 4.3.1.2 | (2S,3S)-3-Methylaspartate <=> Mesaconate + NH3 | Clostridium tetanomorphum, Citrobacter amalonaticus |
Stereoisomers of 2-Amino-3-methylsuccinic Acid in Research
| Stereoisomer | Common Name | Key Research Finding |
| (2S,3R) | L-Erythro-3-methylaspartic acid | Substrate for the radical SAM enzyme PapB, leading to peptide cross-linking. acs.org |
| (2S,3S) | L-Threo-3-methylaspartic acid | Product of glutamate mutase and substrate for 3-methylaspartate ammonia-lyase. ebi.ac.uknih.gov |
| (2R,3R) | D-Threo-3-methylaspartic acid | Not a substrate or inhibitor for 3-methylaspartate ammonia-lyase. nih.gov |
| (2R,3S) | (3S)-3-Methyl-D-aspartic acid | Incorporated into synthetic peptides for structural and functional studies. uni-konstanz.de |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-amino-3-methylbutanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO4/c1-2(4(7)8)3(6)5(9)10/h2-3H,6H2,1H3,(H,7,8)(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXRUAYBIUSUULX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601346473 | |
| Record name | DL-threo-beta-Methylaspartic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601346473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6667-60-3, 31571-69-4 | |
| Record name | 3-Methyl-DL-aspartic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006667603 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC139985 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139985 | |
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| Record name | 6667-60-3 | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45365 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | DL-threo-beta-Methylaspartic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601346473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-METHYL-DL-ASPARTIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T38VAO1ARZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Advanced Synthetic Methodologies for 2 Amino 3 Methylsuccinic Acid and Its Analogues
Stereoselective Synthesis Approaches
The presence of two stereocenters in 2-amino-3-methylsuccinic acid means it can exist as four possible stereoisomers. Consequently, developing stereoselective synthetic methods to obtain enantiomerically pure forms is of paramount importance.
Asymmetric Synthesis Strategies for Enantiomerically Pure Forms
Asymmetric synthesis provides a direct route to enantiomerically pure compounds, often employing chiral catalysts or auxiliaries to control the stereochemical outcome of a reaction. A notable strategy involves the asymmetric hydrogenation of unsaturated precursors. For instance, the rhodium-catalyzed asymmetric hydrogenation of α,β-unsaturated carboxylic acids using chiral phosphine (B1218219) ligands has been explored for producing chiral succinate (B1194679) derivatives. acs.org
Another approach is the use of chiral auxiliaries. The Schöllkopf method, for example, utilizes a chiral bis-lactim ether derived from valine and glycine (B1666218) for the asymmetric synthesis of α-amino acids. This method has been successfully applied to the stereoselective synthesis of heteroaromatic α-amino acid derivatives, which could be adapted for 2-amino-3-methylsuccinic acid. lmaleidykla.lt The general principle involves the alkylation of the chiral auxiliary, followed by hydrolysis to release the desired enantiomerically enriched amino acid. lmaleidykla.lt
Malonic ester alkylation is another versatile method. The reaction of a chiral starting material, such as (S)-methyl 2-bromopropionate (derived from L-alanine), with a malonic ester derivative can proceed stereospecifically to yield chiral succinic acid derivatives. researchgate.net This method has been used to synthesize (2R,3S)-2-ethyl-3-methylsuccinic acid, demonstrating control over the stereochemistry at both chiral centers. researchgate.net
Recent advancements have also focused on strain-release radical-polar crossover annulation, which has been used to access enantioenriched products from chiral amino acid-derived redox active esters. chemrxiv.org This strategy could potentially be applied to starting materials like (R)-2-methyl succinic acid derivatives to generate chiral products. chemrxiv.org
Enzyme-Catalyzed Synthesis and Biocatalytic Routes
Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes, operating under mild conditions, can catalyze reactions with high enantioselectivity and regioselectivity.
Enoate reductases (ERs) have shown significant promise in the asymmetric reduction of C=C double bonds. A library of ERs has been screened for the reduction of dimethyl itaconate, dimethyl citraconate, and dimethyl mesaconate to produce both enantiomers of dimethyl 2-methylsuccinate with high conversion and excellent enantioselectivity (>99% ee). mdpi.comresearchgate.net This enzymatic approach provides an efficient route to optically pure precursors of 2-amino-3-methylsuccinic acid. mdpi.comresearchgate.net
Transaminases are another class of enzymes utilized for the stereoselective introduction of an amino group. An evolved transaminase was successfully used to convert a γ-ketoacid to the corresponding (2S,4R)-amino acid, demonstrating the power of protein engineering to tailor enzyme selectivity for a specific synthetic target. chimia.ch This technology holds potential for the direct amination of a suitable keto-succinate precursor to yield 2-amino-3-methylsuccinic acid.
Lipases are also widely used in biocatalysis, particularly for esterification and hydrolysis reactions. researchgate.net While not directly forming the carbon skeleton or introducing the amino group, they can be instrumental in the kinetic resolution of racemic mixtures of 2-amino-3-methylsuccinic acid esters or in the protection and deprotection steps during a multi-step synthesis. researchgate.net
The coupling of electrochemical and microbial catalysis presents an innovative approach. For example, the electrochemical reduction of fermentatively produced itaconic acid can yield methylsuccinic acid. researchgate.net This can be further integrated with microbial processes for amination.
Total Synthesis Pathways of Specific 2-Amino-3-methylsuccinic Acid Stereoisomers
The total synthesis of specific stereoisomers of 2-amino-3-methylsuccinic acid often involves a multi-step sequence that carefully controls the formation of each chiral center. For example, the synthesis of (2S,3S)-2-amino-3-methylpent-4-ynoic acid, an analogue, was achieved in three steps from 3-chlorobut-1-yne, with the optical purity confirmed to be over 99% ee. rsc.org
A common strategy for synthesizing disubstituted succinic acids involves starting from commercially available chiral precursors. For instance, (R)-2-methyl-succinic acid 4-methyl ester can be used as a starting material for the synthesis of optically active 3,4-disubstituted cyclopentanones, which are precursors to cyclic amino acids. google.com A similar retrosynthetic approach can be envisioned for 2-amino-3-methylsuccinic acid, where a chiral methylsuccinate derivative is a key intermediate.
The synthesis of the four stereoisomers of 2-aminocyclopentanecarboxylic acid, a cyclic analogue, provides a blueprint for separating and purifying stereoisomers. nih.gov This process often involves reductive amination of a ketoester followed by crystallization with a chiral acid to separate the diastereomeric salts. nih.gov
Derivatization and Functionalization Studies of 2-Amino-3-methylsuccinic Acid
The functional groups of 2-amino-3-methylsuccinic acid—the amino group and the two carboxylic acid groups—offer multiple handles for derivatization. This allows for the modification of its properties and its incorporation into larger molecules.
Metal-catalyzed reactions are powerful tools for functionalization. For instance, copper(I)-catalyzed N-arylation and palladium(0)-catalyzed O-arylation have been used to modify Cα-tetrasubstituted amino acids. nih.gov These methods could be applied to the amino group or the carboxyl groups (after conversion to a suitable derivative) of 2-amino-3-methylsuccinic acid to introduce aromatic moieties.
The carboxylic acid groups can be readily converted to esters or amides. For example, the reaction of succinic acid derivatives with alcohols or amines can be achieved through standard esterification or amidation protocols. google.com Enzymatic methods, such as lipase-catalyzed esterification, can also be employed for this purpose, often with high regioselectivity. researchgate.net
Incorporation of 2-Amino-3-methylsuccinic Acid into Complex Molecular Architectures
The ability to incorporate non-proteinogenic amino acids like 2-amino-3-methylsuccinic acid into peptides and other complex molecules is crucial for developing novel materials and therapeutics.
Peptide Synthesis and Modification
2-Amino-3-methylsuccinic acid can be incorporated into peptide chains using standard solid-phase or solution-phase peptide synthesis methodologies. rsc.org The amino group is typically protected with a suitable protecting group, such as Fmoc (9-fluorenylmethyloxycarbonyl), to allow for sequential coupling to other amino acids. rsc.orgmedchemexpress.com
The presence of the additional carboxylic acid group in the side chain allows for further modifications. It can be used to create branched peptides or to attach other molecules, such as fluorescent labels or drug payloads. This side-chain functionality is a key feature of amino acids like aspartic acid and glutamic acid, and 2-amino-3-methylsuccinic acid offers a structurally distinct alternative. uni-konstanz.de The methyl group on the backbone can also influence the conformational properties of the resulting peptide, potentially inducing specific secondary structures. acs.org
Table of Synthetic Methods for 2-Amino-3-methylsuccinic Acid and Analogues
| Method | Precursor | Key Reagent/Catalyst | Product | Reference |
|---|---|---|---|---|
| Asymmetric Hydrogenation | Dimethyl itaconate | Enoate Reductase | (R)- or (S)-Dimethyl 2-methylsuccinate | mdpi.com |
| Malonic Ester Alkylation | (S)-methyl 2-bromopropionate | Dibenzyl ethylmalonate | (+)-(2R,3S)-2-ethyl-3-methylsuccinic acid | researchgate.net |
| Biocatalytic Transamination | γ-ketoacid | Evolved Transaminase | (2S,4R)-amino acid | chimia.ch |
Table of Compounds Mentioned
| Compound Name |
|---|
| 2-Amino-3-methylsuccinic acid |
| (2R,3S)-2-ethyl-3-methylsuccinic acid |
| (S)-methyl 2-bromopropionate |
| 2-aminocyclopentanecarboxylic acid |
| (2S,3S)-2-amino-3-methylpent-4-ynoic acid |
| (R)-2-methyl-succinic acid 4-methyl ester |
| Dimethyl 2-methylsuccinate |
| Dimethyl citraconate |
| Dimethyl itaconate |
| Dimethyl mesaconate |
| Itaconic acid |
| L-alanine |
| Methylsuccinic acid |
| Aspartic acid |
| Glutamic acid |
| Valine |
Polymer Precursors and Bio-based Materials
The quest for sustainable alternatives to petroleum-based plastics has driven significant research into biodegradable polymers derived from renewable resources. mdpi.comresearchgate.net Amino acids represent a crucial class of bio-based monomers due to their inherent chirality, biocompatibility, and the non-toxic nature of their degradation products. researchgate.net Specifically, α-amino acids are foundational building blocks for a versatile family of polymers known as poly(ester amide)s (PEAs), which synergize the beneficial properties of both polyesters and polyamides. nih.gov The structure and functionality of these PEAs can be meticulously tailored by selecting specific amino acid and dicarboxylic acid monomers. nih.gov
2-Amino-3-methylsuccinic acid, a derivative of aspartic acid, is an exemplary multifunctional monomer for the synthesis of advanced bio-based materials. Its structure contains two carboxylic acid groups, a primary amino group, and a methyl substituent, offering multiple avenues for creating polymers with tunable properties. This monomer can be incorporated into polymer chains to form polyamides or, more commonly, poly(ester amide)s through polycondensation reactions with diols and dicarboxylic acids. nih.govfraunhofer.de The presence of both ester and amide linkages in the polymer backbone allows for a balance of properties, including improved thermal stability from the hydrogen-bonding amide groups and controlled biodegradability. fraunhofer.de
The specific structural features of 2-Amino-3-methylsuccinic acid are expected to impart distinct characteristics to the resulting polymers:
Amino and Carboxyl Groups : These functional groups are the primary reaction sites for polymerization, enabling the formation of amide and ester bonds. The amino group, in particular, introduces polarity and hydrogen-bonding capability, which can enhance intermolecular interactions, leading to higher melting points and improved mechanical strength compared to simple polyesters. fraunhofer.de Furthermore, the amino acid moiety provides specific sites for enzymatic recognition, potentially leading to more controlled and predictable biodegradation pathways in biological environments. rsc.org The pendant groups of amino acids can also be modified to adjust hydrophobicity, charge, and other physicochemical properties. nih.gov
Methyl Group : The methyl substituent on the succinic acid backbone is predicted to have a significant impact on the polymer's physical properties. Studies on analogous polymers, such as those incorporating 2-methylsuccinic acid, have shown that such substitutions can disrupt chain packing and reduce the degree of crystallinity. google.com This generally leads to a lower melting temperature and can affect the material's mechanical behavior. google.com The hydrophobic nature of the methyl group can also increase the polymer's hydrophobicity, potentially slowing the rate of hydrolytic degradation. acs.orgresearchgate.net Moreover, the steric hindrance introduced by the methyl group can increase the rigidity of the polymer chain and influence its thermal stability. researchgate.net
The incorporation of 2-Amino-3-methylsuccinic acid or its analogues into polymers like poly(butylene succinate) (PBS) allows for the fine-tuning of their properties. For instance, copolyesters of 2-methylsuccinic acid have been developed to enhance hydrolysis stability while maintaining biodegradability. google.com
Below is a table summarizing the thermal properties of polyesters based on succinic acid and its methylated analogue, illustrating the influence of the methyl group.
| Polymer | Monomers | Melting Temperature (Tm) | Glass Transition Temperature (Tg) | Key Structural Feature | Expected Impact |
|---|---|---|---|---|---|
| Poly(butylene succinate) (PBS) | Succinic Acid, 1,4-Butanediol | ~115 °C | ~ -32 °C | Linear aliphatic polyester | Semicrystalline, biodegradable |
| Poly(butylene 2-methylsuccinate) Copolymer | Succinic Acid, 2-Methylsuccinic Acid, 1,4-Butanediol | Decreases with increasing methylsuccinic acid content google.com | Increases slightly | Methyl side group | Reduced crystallinity, potentially improved hydrolysis stability google.com |
| Generic Amino Acid-based Poly(ester amide) (PEA) | α-Amino Acid, Dicarboxylic Acid, Diol | Variable (e.g., 90-160 °C) | Variable | Amide and ester linkages | Enhanced thermal stability, tailored biodegradability nih.govfraunhofer.de |
By leveraging the unique trifunctional nature of 2-Amino-3-methylsuccinic acid, novel bio-based materials can be designed. These materials are promising for a range of applications, from biomedical devices and drug delivery systems, where biocompatibility and controlled degradation are paramount, to sustainable packaging and textiles, where tailored mechanical and thermal properties are required. nih.govrsc.org The ability to produce the succinic acid component from renewable feedstocks further enhances the sustainability profile of these advanced polymers. mdpi.comupc.edu
Biosynthetic Pathways and Metabolic Engineering of 2 Amino 3 Methylsuccinic Acid
Elucidation of Natural Biosynthetic Routes
Currently, there is a lack of identified natural biosynthetic pathways for the direct production of 2-amino-3-methylsuccinic acid. nih.govresearchgate.netresearchgate.net This compound is recognized as a derivative of aspartic acid. medchemexpress.commedchemexpress.comabmole.commedchemexpress.com However, its formation and role in certain biological contexts, such as in industrially fermented kohlrabi, have been noted, where it was identified as a differential metabolite along with DL-aspartic acid. mdpi.com
One related pathway of interest is the methylaspartate cycle, which has been identified in haloarchaea. nih.gov This cycle is involved in the assimilation of compounds metabolized via acetyl-CoA. nih.gov Key enzymes in this pathway include glutamate (B1630785) mutase, methylaspartate ammonia (B1221849) lyase, mesaconate CoA-transferase, mesaconyl-CoA hydratase, and β-methylmalyl-CoA lyase. nih.gov The methylaspartate cycle is considered a metabolic adaptation for utilizing polyhydroxybutyrate (B1163853) during periods of carbon starvation. nih.gov
In some bacteria, such as Pseudomonas putida, threo-β-methyl-l-aspartate can be metabolized. nih.gov Cell-free extracts of this bacterium convert β-methylaspartate into α-aminobutyrate, carbon dioxide, and α-ketobutyrate, a process that requires α-ketoglutarate or pyruvate (B1213749) and pyridoxal (B1214274) phosphate. nih.gov This suggests a metabolic sequence of transamination, β-decarboxylation, and another transamination, rather than a direct decarboxylation. asm.org
Additionally, purple nonsulfur bacteria like Rhodospirillum rubrum and Rhodopseudomonas spheroides possess a coenzyme B12-dependent glutamate mutase that converts glutamate to β-methylaspartate, which is then further metabolized to mesaconate. tandfonline.com
Role of 2-Amino-3-methylsuccinic Acid in Intermediary Metabolism
2-Amino-3-methylsuccinic acid is structurally an aspartic acid derivative. medchemexpress.commedchemexpress.comabmole.commedchemexpress.com In a study on fermented kohlrabi, 2-amino-3-methylsuccinic acid and DL-aspartic acid were identified as key differential metabolites, with their metabolic pathway primarily associated with alanine, aspartate, and glutamate metabolism. mdpi.com This pathway utilizes L-aspartic acid as a precursor, which can be converted to oxaloacetate. mdpi.com The presence of both compounds suggests a close metabolic relationship.
The metabolism of branched-chain amino acids (BCAAs) like L-isoleucine and L-alloisoleucine can lead to the formation of methylsuccinic acid. caymanchem.com This process occurs via an R-2-oxo-3-methylvaleric acid intermediate. caymanchem.com In Chinese hamster ovary (CHO) cell cultures, intermediates from the catabolism of isoleucine and leucine (B10760876) have been linked to the secretion of methylsuccinic acid. wiley.com Disorders in BCAA metabolism can result in the accumulation of organic acids. msdmanuals.com Specifically, disruptions in isoleucine metabolism can lead to elevated levels of 3-methyl-2-oxovaleric acid. rupahealth.com
Methylsuccinic acid can act as an entry point into a series of abnormal methylated TCA cycle metabolites. nih.govresearchgate.net In certain metabolic disorders, methylsuccinic acid can be converted to methylfumaric acid, 3-methylmalic acid, and methylcitric acids, which are methylated analogues of TCA cycle intermediates. nih.govresearchgate.net The accumulation of these methylated compounds can potentially inhibit key enzymes of the TCA cycle, such as citrate (B86180) synthase and isocitrate dehydrogenase. nih.gov The methylaspartate cycle, which involves β-methylaspartate, connects to the TCA cycle through the production of acetyl-CoA and pyruvate. tandfonline.comresearchgate.net Furthermore, succinate (B1194679), a key intermediate of the TCA cycle, can be produced through the glyoxylate (B1226380) cycle, which is utilized by many bacteria, plants, and fungi. wikipedia.org
Relation to Branched-Chain Amino Acid Metabolism (e.g., L-Isoleucine, L-Alloisoleucine)
Engineered Biosynthesis of 2-Amino-3-methylsuccinic Acid in Microbial Systems
Due to the absence of known natural biosynthetic routes, significant research has focused on engineering non-natural pathways for the production of related compounds like 2-methylsuccinic acid (2-MSA) in microbial hosts such as Escherichia coli. nih.govresearchgate.netresearchgate.net One successful approach involved creating a three-step pathway. nih.govresearchgate.net
This engineered pathway consists of the following steps:
Condensation: Pyruvate and acetyl-CoA, derived from glycolysis, are condensed by an optimized citramalate (B1227619) synthase (CimA*) from Methanococcus jannaschii to produce (R)-citramalate. researchgate.net
Dehydration: The endogenous isopropylmalate isomerase (LeuCD) from E. coli dehydrates (R)-citramalate to form citraconate. researchgate.net
Reduction: An enoate reductase mediates the bioreduction of citraconate to 2-methylsuccinic acid. nih.gov
Initial efforts using the enoate reductase YqjM from Bacillus subtilis resulted in a 2-MSA titer of 0.35 g/L in shake flask experiments. nih.govresearchgate.net Subsequent screening identified a more efficient NAD(P)H-dependent enoate reductase (KpnER) from Klebsiella pneumoniae, which increased the 2-MSA titer to 0.96 g/L under aerobic conditions. nih.gov Further optimizations, including cofactor regeneration strategies, cultivation under microaerobic conditions, and host strain engineering, boosted the final 2-MSA titer to 3.61 g/L with a molar yield of 0.36. nih.govresearchgate.net This work provides a foundational platform for the microbial production of 2-MSA and potentially its amino derivative, 2-amino-3-methylsuccinic acid.
Optimization Strategies for Enhanced Production
The biosynthesis of 2-Amino-3-methylsuccinic acid and its precursors, such as 2-methylsuccinic acid (2-MSA), in microbial hosts has been significantly improved through various metabolic engineering and process optimization strategies. These efforts focus on enhancing cofactor availability, controlling cultivation conditions, genetically modifying the host strain, and organizing enzymatic pathways to increase titer, yield, and productivity.
Cofactor Regeneration Mechanisms
The efficient production of 2-MSA is dependent on the availability of reducing cofactors, specifically NADH or NADPH, for the enoate reductase-mediated reduction of citraconate. nih.govresearchgate.net To ensure a continuous supply of these essential cofactors, cofactor regeneration systems are often engineered into the production host. One effective strategy is the overexpression of formate (B1220265) dehydrogenase (FDH). researchgate.net FDH catalyzes the oxidation of formate to carbon dioxide, with the concomitant reduction of NAD+ to NADH. researchgate.net This mechanism serves to recycle the NADH consumed by the enoate reductase, thereby sustaining a high rate of 2-MSA synthesis. researchgate.net The co-expression of a formate dehydrogenase variant from Mycobacterium vaccae has been shown to improve in vivo cofactor regeneration. nih.gov Integrating such regeneration systems has been a key part of boosting 2-MSA titers in engineered Escherichia coli. nih.govresearchgate.net
The scheme for FDH-mediated NADH regeneration is depicted below:
Formate → CO₂ + 2e⁻ + 2H⁺ (Catalyzed by Formate Dehydrogenase)
NAD⁺ + 2e⁻ + 2H⁺ → NADH + H⁺
By coupling this reaction to the 2-MSA pathway, the cellular pool of NADH is replenished, preventing it from becoming a limiting factor in the biosynthesis. researchgate.net
Microaerobic Cultivation Conditions
Controlling the oxygen supply during fermentation is another critical strategy for enhancing 2-MSA production. Microaerobic, or oxygen-limited, conditions have been found to be particularly beneficial. Cultivation under these conditions, combined with other optimizations, has led to a significant increase in the final 2-MSA titer, reaching up to 3.61 g/L in shake flask experiments. nih.govresearchgate.netresearchgate.net
A typical method for establishing microaerobic conditions involves transferring seed cultures into screw-cap bottles with limited headspace and adding supplementary formate to the medium. researchgate.net The presence of formate not only supports NADH regeneration via formate dehydrogenase but also helps to create and maintain an anaerobic environment suitable for the optimal functioning of the engineered pathway. researchgate.net This controlled environment helps to channel metabolic flux towards the desired product by modulating the cell's respiratory activity and redox state.
Host Strain Genetic Engineering
Genetic modification of the host organism, typically E. coli or Methylorubrum extorquens, is fundamental to achieving high-yield production of 2-MSA and its precursors. nih.govuni-frankfurt.de These strategies involve the deletion of genes encoding enzymes of competing pathways to redirect carbon flux towards the product of interest.
Key genetic engineering targets in E. coli include:
Citrate Synthase (gltA): This enzyme competes with citramalate synthase for the precursor acetyl-CoA. researchgate.net Deleting or engineering gltA to reduce its activity can significantly increase the availability of acetyl-CoA for the citramalate pathway, thereby boosting precursor production. researchgate.netnih.gov
Acetate (B1210297) Kinase (ackA): Knocking out ackA prevents the formation of acetate as a major byproduct, conserving the acetyl-CoA pool for the desired synthesis. researchgate.net
Lactate (B86563) Dehydrogenase (ldhA): Deletion of ldhA is another common strategy to prevent the loss of carbon to lactate formation under anaerobic or microaerobic conditions. researchgate.net
In the methylotrophic bacterium M. extorquens, strategies have included the identification and deletion of a transporter gene, dctA2, which was found to be responsible for the reuptake of the produced mesaconic acid and 2-methylsuccinic acid from the culture medium. nih.gov Eliminating this reuptake mechanism prevented product loss and increased the final yield. nih.gov
Kinetic Compartmentalization and Substrate Channeling in Engineered Pathways
In prokaryotic hosts like E. coli that lack the membrane-bound organelles found in eukaryotes, ensuring the efficient transfer of intermediates between sequential enzymes can be a major challenge. researchgate.netresearchgate.net To overcome this, strategies like kinetic compartmentalization and substrate channeling are employed.
Kinetic Compartmentalization is an approach that uses an engineered enzyme to perform an unnatural biochemical reaction, which kinetically isolates a desired metabolic pathway from competing native reactions. researchgate.netnih.gov This strategy ensures that a specific substrate is preferentially directed towards the engineered pathway. researchgate.netresearchgate.net For example, in the production of itaconate, an engineered 2-methylcitrate dehydratase was used to preferentially catalyze citrate, thereby securing the intermediate cis-aconitate for the production pathway. nih.govresearchgate.net This principle can be broadly applied to optimize other biosynthetic pathways in bacteria by kinetically securing intermediates from highly active native metabolic routes. nih.gov
Substrate Channeling involves the formation of multienzyme complexes where the product of one enzyme is directly passed as a substrate to the next enzyme in the pathway. researchgate.net This highly orchestrated process rapidly consumes intermediates, minimizes the diffusion of these intermediates into the cytosol, and prevents their consumption by competing enzymes or the formation of byproducts. researchgate.net While the existence of substrate channeling must be verified for each specific system, it represents a powerful strategy for enhancing the efficiency of an engineered pathway. researchgate.netnih.gov
Enzymatic Catalysis in 2-Amino-3-methylsuccinic Acid Biosynthesis and Transformation
The de novo biosynthesis of 2-Amino-3-methylsuccinic acid precursors relies on a non-natural, three-step pathway constructed in microbial hosts. nih.govresearchgate.net This pathway is made possible by the identification, characterization, and application of several key enzymes that catalyze the conversion of central metabolites into the desired dicarboxylate. nih.gov
Identification and Characterization of Key Enzymes (e.g., Enoate Reductase, Citramalate Synthase, Isopropylmalate Isomerase)
The successful production of 2-methylsuccinic acid (2-MSA) has been achieved by combining enzymes from different microbial origins to create a novel pathway in E. coli. nih.govresearchgate.net The pathway begins with the condensation of pyruvate and acetyl-CoA, followed by a dehydration and a final reduction step. researchgate.net
Citramalate Synthase (CimA) Citramalate synthase catalyzes the first committed step in the pathway: the condensation of pyruvate and acetyl-CoA to form (R)-citramalate. researchgate.netebi.ac.uk The enzyme used for this purpose is often a codon-optimized variant (CimA*) from the archaeon Methanococcus jannaschii, which has proven effective in E. coli. nih.govresearchgate.net A primary challenge in this step is the competition from the host's native citrate synthase (gltA), which also utilizes acetyl-CoA. researchgate.netnih.gov Engineering GltA to have a lower affinity for acetyl-CoA has been a successful strategy to channel more of this key precursor into the citramalate pathway, thereby increasing the final product titer. nih.gov
Isopropylmalate Isomerase (IPMI) The second step involves the dehydration of (R)-citramalate to citraconate. researchgate.net This reaction is catalyzed by isopropylmalate isomerase (IPMI), an enzyme typically involved in the biosynthesis of leucine and isoleucine. researchgate.netuniprot.org The endogenous IPMI from E. coli, a heterodimer composed of LeuC and LeuD subunits (EcLeuCD), can be overexpressed to perform this conversion. nih.govresearchgate.netgoogle.com Research has shown that IPMI has broad substrate specificity, and enzymes previously identified as citraconase or maleate (B1232345) hydratase have been found to possess IPMI characteristics. researchgate.netresearchgate.net This enzyme catalyzes a reversible dehydration/hydration reaction. uniprot.org The IPMI from Methanococcus jannaschii has an optimal pH of 7.5 and an optimal temperature of 70°C. uniprot.orguniprot.org
Enoate Reductase (ER) The final step is the bioreduction of the double bond in citraconate to yield 2-methylsuccinic acid. nih.govresearchgate.net This reaction is catalyzed by an NADH or NADPH-dependent enoate reductase (ER). nih.govresearchgate.net Initial work utilized the enoate reductase YqjM from Bacillus subtilis. nih.govresearchgate.net However, subsequent screening of various YqjM homologs led to the identification of a more efficient, NAD(P)H-dependent enoate reductase from Klebsiella pneumoniae, named KpnER. nih.govresearchgate.net KpnER exhibited higher activity towards citraconate, and its incorporation into the pathway resulted in a nearly threefold improvement in 2-MSA production under aerobic conditions. nih.govresearchgate.net
The table below summarizes the key enzymes and their roles in the engineered 2-MSA pathway.
| Enzyme | Abbreviation / Gene | Source Organism (Example) | Reaction Catalyzed | Cofactor |
| Citramalate Synthase | CimA* | Methanococcus jannaschii | Pyruvate + Acetyl-CoA → (R)-Citramalate | - |
| Isopropylmalate Isomerase | EcLeuCD | Escherichia coli | (R)-Citramalate ⇌ Citraconate + H₂O | - |
| Enoate Reductase | KpnER | Klebsiella pneumoniae | Citraconate → 2-Methylsuccinic Acid | NAD(P)H |
| Enoate Reductase | YqjM | Bacillus subtilis | Citraconate → 2-Methylsuccinic Acid | NAD(P)H |
Interactive Data Table: Properties of Screened Enoate Reductases
Click to view Enoate Reductase Candidates
| Enzyme Candidate | Accession No. | Source Organism |
| YqjM | NP_390975 | Bacillus subtilis |
| KpnER | EFW95191 | Klebsiella pneumoniae |
| NemA | NP_416167 | Escherichia coli |
| XenA | AAN66878 | Pseudomonas putida |
| OYE2 | NP_012049 | Saccharomyces cerevisiae |
| OYE3 | DAA11263 | Saccharomyces cerevisiae |
| ReuER | CAJ96943 | Ralstonia eutropha |
| LmoER | AJA84118 | Listeria monocytogenes |
| Data sourced from a screening study for superior enoate reductase activity. researchgate.net |
Enzyme Engineering for Improved Activity, Stereoselectivity, and Substrate Specificity
The optimization of biosynthetic pathways for compounds like 2-amino-3-methylsuccinic acid frequently relies on enhancing the performance of key enzymes. Enzyme engineering, through methodologies such as directed evolution and rational design, serves as a critical tool to improve catalytic activity, control stereochemical outcomes, and modify substrate preferences, thereby increasing the efficiency and yield of the target molecule. nih.govmpg.de
Improved Activity
One approach involves the rational design of enzymes to alter their function. For instance, researchers successfully converted (2S)-methylsuccinyl-CoA dehydrogenase (Mcd), an enzyme that typically requires an electron acceptor, into a (2S)-methylsuccinyl-CoA oxidase that uses dioxygen. mdpi.com This was achieved through structural modeling and site-directed mutagenesis of residues near the flavin adenine (B156593) dinucleotide (FAD) cofactor to increase its accessibility to solvents and reactivity towards oxygen. mdpi.com
In another example related to dicarboxylic acid production, semi-rational engineering of the YciA thioesterase from Methylorubrum extorquens was undertaken. uni-frankfurt.de While the initial goal was to broaden the enzyme's substrate range, the screening of variants identified an amino acid position that significantly impacted the production of mesaconic acid and 2-methylsuccinic acid. Substituting this specific amino acid led to a substantial increase in the maximum titers of these products, demonstrating that engineering can uncover mutations that enhance catalytic activity even when targeting other properties. uni-frankfurt.de
Improved Stereoselectivity
Stereoselectivity is crucial in the synthesis of chiral molecules like 2-amino-3-methylsuccinic acid, as different stereoisomers can have vastly different biological activities. Enzyme engineering can be employed to favor the production of a single, desired stereoisomer. frontiersin.org
A notable example of inherent enzymatic stereospecificity, which provides a basis for future engineering, is seen with the radical S-adenosyl-L-methionine (rSAM) enzyme PapB. This enzyme catalyzes the formation of thioether cross-links in peptides. nih.govacs.org Studies investigating its activity on peptide substrates containing different diastereomers of 2-amino-3-methylsuccinic acid (also known as β-methylaspartate or Me-Asp) revealed a marked preference. nih.govacs.org
The enzyme efficiently processes peptides containing (2S,3R)-2-amino-3-methylsuccinic acid, achieving quantitative cross-linking within 15 minutes. nih.gov In stark contrast, the diastereomer (2S,3S)-2-amino-3-methylsuccinic acid is processed very inefficiently. nih.govacs.org This pronounced difference in reaction rates highlights the enzyme's high degree of stereoselectivity. This finding suggests that the enzyme's active site specifically recognizes the (2S,3R) configuration, allowing for the correct positioning and subsequent hydrogen atom abstraction required for catalysis. nih.gov The inefficient processing of the (2S,3S) isomer is thought to be due to misalignment in the active site. nih.gov This inherent selectivity makes PapB a potential target for engineering to further enhance or alter its stereospecific preferences.
Table 1: Differential Processing of 2-Amino-3-methylsuccinic Acid Diastereomers by PapB Enzyme
| Substrate Diastereomer | Enzyme | Reaction Efficiency | Observation | Source |
|---|---|---|---|---|
| (2S,3R)-2-amino-3-methylsuccinic acid | PapB | High (Quantitative turnover in 15 min) | The enzyme efficiently catalyzes thioether cross-linking. | nih.gov |
| (2S,3S)-2-amino-3-methylsuccinic acid | PapB | Very Low / Inefficient | Only minimal cross-linking is observed, even after extended reaction times. | nih.govacs.org |
Improved Substrate Specificity
Altering the substrate specificity of an enzyme can enable the production of novel compounds or channel metabolic intermediates into a desired non-natural pathway. Directed evolution and rational design are the primary strategies to achieve this. nih.govchimia.ch The process often involves identifying key residues in the enzyme's active site that interact with the substrate and then mutating them to accommodate new substrates. nih.gov
The promiscuous nature of some enzymes, like PapB, demonstrates their potential as scaffolds for engineering. PapB not only shows high stereoselectivity but also tolerates significant variations in the peptide sequence surrounding the reactive residues, including the incorporation of bulky and charged amino acids in both L- and D-forms. nih.govacs.org This inherent substrate tolerance suggests that its specificity could be further tailored through directed evolution to accept a wider range of non-native substrates for the creation of diverse macrocyclic peptides. nih.gov
Attempts to engineer substrate specificity have been made on related pathways. For example, the semi-rational engineering of the YciA thioesterase was aimed at expanding its substrate spectrum to produce novel dicarboxylic acids from ethylmalonyl-CoA pathway intermediates, although this specific goal was not achieved in the initial study. uni-frankfurt.de Such experiments, however, are crucial for identifying key residues and developing effective screening strategies for future engineering efforts to broaden enzyme substrate specificity. uni-frankfurt.de
Pharmacological and Neurochemical Research of 2 Amino 3 Methylsuccinic Acid and Its Stereoisomers
Neurotransmitter Receptor Agonist Activity
2-Amino-3-methylsuccinic acid, also known as 3-methylaspartic acid, is a derivative of the amino acid aspartic acid. medchemexpress.comabmole.com Its stereoisomers have been a subject of interest in neurochemical research, particularly concerning their interactions with glutamate (B1630785) receptors, which are crucial for excitatory synaptic transmission in the central nervous system. nih.gov
N-methyl-D-aspartate (NMDA) Receptor Interactions
The N-methyl-D-aspartate (NMDA) receptor is a specific type of ionotropic glutamate receptor that plays a vital role in synaptic plasticity, learning, and memory. wikipedia.org The agonist molecule N-methyl-D-aspartate (NMDA) selectively binds to this receptor, hence its name. wikipedia.org
Research has shown that stereoisomers of 2-amino-3-methylsuccinic acid exhibit activity at the NMDA receptor. Specifically, the L-isomer, N-methyl-L-aspartate (NMLA), and the racemic mixture, NMDLA, have been studied for their effects. researchgate.net While both NMLA and NMDLA induced changes in lactate (B86563) and N-acetylaspartate (NAA) levels similar to the well-known NMDA receptor agonist, NMDA, they produced a more significant decrease in the brain's energy state. researchgate.net Interestingly, the effects of NMDA on the energy state were preventable by the NMDA receptor antagonist MK-801, whereas the effects of NMLA and glutamate were not. researchgate.net This suggests a potentially different mechanism of action or interaction with the NMDA receptor complex for the L-isomer.
MK-801 is a potent non-competitive antagonist of the NMDA receptor, meaning it blocks the channel without competing with glutamate for its binding site. bohrium.com The differential effect of MK-801 on the neurotoxicity induced by NMDA versus NMLA points towards the complexity of NMDA receptor modulation. researchgate.netbohrium.com
Glutamate Receptor Subtype Selectivity and Efficacy
While detailed comparative efficacy data for all stereoisomers across all glutamate receptor subtypes is not extensively available in the provided search results, the focus has been significantly on the NMDA receptor. The differential effects of the stereoisomers at the NMDA receptor suggest a degree of selectivity. For instance, the inability of MK-801 to block the energy state changes induced by NMLA, in contrast to its effectiveness against NMDA, implies a distinction in their interaction with the receptor complex. researchgate.net
Further research is necessary to fully elucidate the binding affinities and functional activities of each stereoisomer of 2-amino-3-methylsuccinic acid at AMPA and kainate receptors, as well as the various metabotropic glutamate receptor subtypes.
Investigation of Role in Neuronal Excitability and Synaptic Transmission
The interaction of 2-amino-3-methylsuccinic acid stereoisomers with NMDA receptors directly implicates them in the regulation of neuronal excitability and synaptic transmission. NMDA receptors are known as "coincidence detectors" because their activation requires both glutamate binding and depolarization of the postsynaptic membrane to relieve a magnesium ion block. wikipedia.org This property is fundamental to their role in long-term potentiation (LTP) and long-term depression (LTD), the cellular mechanisms underlying learning and memory. wikipedia.org
Studies on related dicarboxylic acids, such as succinate (B1194679), have shown that they can increase the slope of field excitatory post-synaptic potentials (fEPSPs) in hippocampal slices, an effect that is abolished by an NMDA receptor antagonist. nih.gov This suggests that compounds structurally similar to glutamate can enhance excitatory synaptic transmission through NMDA receptor-dependent mechanisms. nih.gov Given that the stereoisomers of 2-amino-3-methylsuccinic acid act on NMDA receptors, they are also expected to modulate neuronal excitability and synaptic transmission. The L-isomer (NMLA) and the racemic mixture (NMDLA), for example, have been shown to cause changes in neuronal metabolites, indicating a significant impact on neuronal function. researchgate.net
Neuroprotection Mechanisms and Associated Research
The role of glutamate receptor modulation in neuroprotection is a double-edged sword. While essential for normal brain function, excessive activation of glutamate receptors, particularly NMDA receptors, can lead to excitotoxicity, a process implicated in neuronal death in various neurological conditions. wikipedia.orgresearchgate.net Therefore, antagonists of the NMDA receptor are often investigated for their neuroprotective potential. bohrium.com
Conversely, research into the neuroprotective mechanisms of 2-amino-3-methylsuccinic acid itself is less direct. However, studies on related compounds and pathways offer some insights. For instance, research on aminoacylase (B1246476) 3 (AA3), an enzyme that can deacetylate certain mercapturates, has shown that inhibiting this enzyme can protect neurons from toxicity. nih.gov One of the high-affinity inhibitors of AA3 identified is 2-(4-ethoxyphenyl)-2-methylsuccinic acid (EPMS), a derivative of methylsuccinic acid. nih.gov This suggests that derivatives of methylsuccinic acid could have neuroprotective effects through mechanisms not directly related to glutamate receptor antagonism.
Potential in Neurodegenerative Disease Models (e.g., Alzheimer's disease)
The link between glutamate receptor dysfunction, particularly NMDA receptor overactivation, and neurodegenerative diseases like Alzheimer's disease is well-established. wikipedia.org This has led to the exploration of NMDA receptor antagonists as potential therapeutic agents.
While direct studies on the therapeutic potential of 2-amino-3-methylsuccinic acid in Alzheimer's disease models are not detailed in the search results, its interaction with the NMDA receptor makes it a compound of interest. researchgate.net The excitotoxicity resulting from excessive NMDA receptor activation is considered a contributing factor to the neuronal loss seen in Alzheimer's disease. wikipedia.org Therefore, understanding how different stereoisomers of 2-amino-3-methylsuccinic acid modulate NMDA receptor activity could provide valuable information for the development of novel therapeutic strategies. For example, compounds that can fine-tune NMDA receptor function without completely blocking it might offer a better therapeutic window.
Furthermore, research into other aspects of neurodegeneration, such as the accumulation of neurotoxic products of lipid peroxidation like 4-hydroxy-2-nonenal (HNE), has implicated enzymes like aminoacylase 3 in the neurotoxic pathway. nih.gov The fact that a derivative of methylsuccinic acid can inhibit this enzyme suggests a potential, albeit indirect, role for such compounds in mitigating neurodegenerative processes. nih.gov
Role of 2 Amino 3 Methylsuccinic Acid As a Chiral Building Block in Advanced Organic Synthesis
Synthesis of Biologically Active Molecules
The stereochemistry of 2-amino-3-methylsuccinic acid is crucial for its application in synthesizing biologically active compounds. Its defined spatial arrangement of functional groups enables the creation of molecules with specific three-dimensional structures necessary for biological function.
Pharmaceutical Intermediates and Drug Candidates
2-Amino-3-methylsuccinic acid serves as a key precursor in the synthesis of various pharmaceutical intermediates. Its derivatives are integral to building complex molecules with potential therapeutic applications. medchemexpress.com For instance, derivatives of this amino acid are used to synthesize compounds with antibacterial and antitumor activities. medchemexpress.com
One notable application is in the total synthesis of manzacidin A and C, marine alkaloids that exhibit biological activities such as acting as α-adrenoceptor blockers. rsc.orgresearchgate.net The synthesis utilizes a stereoselective method to construct the asymmetric quaternary carbon stereocenter, a key structural feature of the manzacidin family. rsc.org
Derivatives of 2-amino-3-methylsuccinic acid are also used in the creation of various other pharmacologically relevant compounds. For example, Fmoc-protected amino acid derivatives are used to synthesize bicyclic peptide tachykinin NK2 antagonists and methotrexate (B535133) analogs with antifolate and antitumor activities. medchemexpress.com Similarly, Boc-protected derivatives are employed in the synthesis of peptides with antithrombotic activity and NMDA receptor glycine (B1666218) site agonists. medchemexpress.com
Table 1: Examples of Pharmaceutical Intermediates and Drug Candidates Synthesized Using 2-Amino-3-methylsuccinic Acid Derivatives
| Derivative Type | Resulting Compound/Activity | Source(s) |
|---|---|---|
| General | Antibacterial compounds | medchemexpress.com |
| General | Antitumor compounds | medchemexpress.com |
| Specific Precursor | Manzacidin A and C (α-adrenoceptor blockers) | rsc.orgresearchgate.net |
| Fmoc-protected | Bicyclic peptide tachykinin NK2 antagonists | medchemexpress.com |
| Boc-protected | Methotrexate analogs (antitumor/antifolate) | medchemexpress.com |
| Boc-protected | Peptides with antithrombotic activity | medchemexpress.com |
| Boc-protected | Potent NMDA receptor glycine site agonists | medchemexpress.com |
Natural Product Synthesis (e.g., Pheromone Components)
The chiral nature of 2-amino-3-methylsuccinic acid makes it an important starting material for the total synthesis of complex natural products. Its stereocenters provide a template for building the chiral frameworks often found in these molecules.
The synthesis of the marine alkaloids manzacidin A and C is a prime example of its utility in this area. rsc.orgresearchgate.net These natural products were isolated from the Okinawan sponge Hymeniacidon species. researchgate.net Synthetic strategies have been developed to access these molecules, with organocatalysis, Lewis acid catalysis, and transition-metal catalysis providing efficient pathways. researchgate.net
While direct synthesis of pheromone components from 2-amino-3-methylsuccinic acid is not extensively detailed in the provided results, its role as a versatile chiral building block for bioactive molecules is well-established. researchgate.net Succinic acid derivatives, in general, are valuable starting points for the synthesis of various bioactive natural products. researchgate.net
Design and Synthesis of Side-Chain-Constrained Peptides
2-Amino-3-methylsuccinic acid, specifically its stereoisomers like (2S,3S)- and (2S,3R)-β-methyl aspartic acid, is incorporated into peptides to create side-chain-constrained structures. These constraints are crucial for studying and influencing peptide conformation, which in turn dictates biological activity. researchgate.net By restricting the rotational freedom of the peptide backbone and side chains, these modified amino acids can induce specific secondary structures, such as turns and helices. researchgate.net
For example, conformationally restricted analogues of β-methylaspartic acid have been prepared and used to build foldamers with unusual helical conformations. researchgate.net The introduction of (2S,3R) or (2S,3S) β-methyl aspartic acid into RGD-containing peptides has been synthesized and studied for its biological activity. Furthermore, peptides containing diastereomeric forms of methylaspartate, such as (2S,3R)- and (2S,3S)-methylaspartate, are processed differently by enzymes, highlighting the influence of stereochemistry on biological interactions. nih.gov The ability to control peptide shape is fundamental in the design of peptidomimetics with enhanced stability and specific biological functions.
Applications in Asymmetric Catalysis and Chiral Auxiliary Design
The inherent chirality of 2-amino-3-methylsuccinic acid and its derivatives makes them suitable for applications in asymmetric catalysis, either as part of a chiral ligand or as a chiral auxiliary. caltech.eduresearchgate.net Chiral auxiliaries are compounds that are temporarily incorporated into a synthetic scheme to direct the stereochemical outcome of a reaction, after which they are removed. caltech.edu
While the direct use of 2-amino-3-methylsuccinic acid as a primary chiral auxiliary is not prominently featured, the principles of using chiral amino acids in this context are well-established. For instance, (R)-phenylglycine amide has been used as a chiral auxiliary in diastereoselective Strecker reactions to produce enantiopure α-amino nitriles, which are precursors to other amino acids. researchgate.net The broader field of asymmetric synthesis frequently employs amino acid derivatives to create chiral ligands for metal-catalyzed reactions. mdpi.comacs.org These ligands, complexed with a metal center, can catalyze reactions with high enantioselectivity. nih.govnih.gov For example, copper(II) complexes with chiral tetradentate ligands derived from amino acids have been shown to exhibit high enantioselectivity for free amino acids. nih.gov The development of chiral aldehyde catalysts, often derived from chiral backbones, has also become a significant tool for the asymmetric transformation of amino acids. nih.gov
Metabolomics and Biomarker Research Involving 2 Amino 3 Methylsuccinic Acid
Identification in Biological Samples and Fermented Products
2-Amino-3-methylsuccinic acid, a derivative of the amino acid aspartic acid, has been identified in various biological and food-related samples through metabolomic studies. medchemexpress.comnih.gov These studies employ advanced analytical techniques to profile small-molecule metabolites, providing insights into biochemical processes.
Metabolomics is a powerful tool in food science for analyzing the chemical composition of foods and understanding the biochemical changes that occur during processes like fermentation. shimadzu.com In the context of fermented foods, the analysis of metabolites like 2-amino-3-methylsuccinic acid helps in characterizing the flavor profile and quality of the final product. nih.govnih.gov
A study on ultra-long-term industrially fermented kohlrabi utilized gas chromatography-time-of-flight mass spectrometry (GC-TOF-MS) to identify differential metabolites. nih.gov Among the thirteen major differential metabolites that increased with the fermentation time, 2-amino-3-methylsuccinic acid was identified. nih.gov Its presence, along with other amino acids and derivatives, is significant as these compounds are known precursors to the complex flavors developed during fermentation. nih.gov The hydrolysis of proteins during fermentation releases free amino acids, which can then be converted into a variety of small molecular compounds that impact the taste of the fermented food. nih.gov
The table below summarizes the key differential metabolites identified in the fermented kohlrabi study.
| Metabolite Category | Identified Compounds |
| Carbohydrates & Conjugates | 2-amino-3,4,5,6-tetrahydroxyhexanal, 3,6-anhydrogalactose, α-D-quinolulose, β-lactose, D-(+)-cellobiose, methylpyran glycosides |
| Amino Acid & Derivative | DL-aspartic acid, 2-amino-3-methylsuccinic acid |
| Nucleic Acid Derivative | Uracil |
| Fatty Acid Derivative | Lactitol |
| Alkaloid | Leucine (B10760876) |
| Other Metabolites | 2,3-butanediol, galactosylglycerol |
Data from a non-targeted metabolomic analysis of ultra-long-term industrially fermented kohlrabi. nih.gov
2-Amino-3-methylsuccinic acid is recognized as a normal metabolite found in human fluids. glpbio.comselleckchem.com Its presence has been confirmed through various metabolomic analyses of human samples. While it is a naturally occurring compound, altered levels can be indicative of underlying metabolic disturbances. healthmatters.io
Metabolomic Profiling in Food Science and Fermentation Processes (e.g., Fermented Kohlrabi)
Association with Metabolic Disorders and Pathological Conditions (Research Perspectives)
The study of 2-amino-3-methylsuccinic acid and its isomers, such as methylsuccinic acid, has revealed potential links to certain metabolic disorders. These findings are primarily from research settings and highlight the compound's potential as a biomarker.
Elevated urinary levels of methylsuccinic acid, along with ethylmalonic acid, are characteristic biochemical features of ethylmalonic encephalopathy (EE). healthmatters.ionih.govmedlink.com EE is a rare, autosomal recessive inborn error of metabolism that presents in infancy with severe neurological symptoms. medlink.comresearchgate.net Research suggests that the accumulation of these acids in EE is linked to abnormal isoleucine catabolism. nih.govlipidmaps.org An oral L-isoleucine load in a patient with EE led to the accumulation of metabolites that pointed to a functional deficiency of the enzyme 2-methyl-branched chain acyl-coenzyme A dehydrogenase (2M-BCAD) in vivo. nih.gov
| Disorder | Associated Metabolites | Pathophysiological Link |
| Ethylmalonic Encephalopathy (EE) | Ethylmalonic acid, Methylsuccinic acid | Abnormal isoleucine catabolism, potential secondary deficiency of 2M-BCAD activity. healthmatters.ionih.gov |
This table illustrates the association between specific metabolites and the inborn error of metabolism, ethylmalonic encephalopathy.
Metabolomic studies have explored the potential of urinary metabolites as biomarkers for drug-induced organ toxicity, such as nephrotoxicity. In a study investigating aristolochic acid-induced nephrotoxicity in rats, methylsuccinic acid was identified as a potential early metabolic biomarker. oup.comoup.com The urinary levels of methylsuccinic acid, along with other compounds, were altered before conventional markers of kidney injury became apparent. oup.com Specifically, the concentration of methylsuccinic acid decreased in a dose-dependent manner in response to the toxicant. oup.comoup.com This suggests that changes in the levels of this compound could signal early stages of kidney damage. oup.com
Links to Inborn Errors of Metabolism (e.g., Ethylmalonic Encephalopathy)
Advanced Analytical Techniques for Metabolomic Studies
The identification and quantification of 2-amino-3-methylsuccinic acid and other metabolites in complex biological samples rely on sophisticated analytical techniques. These methods are central to the field of metabolomics. oup.com
Commonly employed techniques include:
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for the analysis of volatile and semi-volatile compounds. oup.com For non-volatile metabolites like amino acids, a derivatization step is typically required to make them amenable to GC analysis. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a versatile technique that can analyze a wide range of compounds, including polar and non-polar metabolites. univr.itnih.gov It is particularly useful for analyzing compounds that are not suitable for GC-MS. univr.it Hydrophilic interaction liquid chromatography (HILIC) is a specific type of LC that is effective for separating highly polar compounds like amino acids. univr.it
These analytical platforms, often coupled with high-resolution mass spectrometers like Orbitrap, provide the sensitivity and accuracy needed for comprehensive metabolome analysis. univr.it The data generated from these techniques allows researchers to identify and quantify hundreds to thousands of metabolites, offering a detailed snapshot of the metabolic state of an organism. nih.gov
Gas Chromatography-Time-of-Flight Mass Spectrometry (GC-TOF-MS)
Gas Chromatography-Time-of-Flight Mass Spectrometry (GC-TOF-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds. In metabolomics, it is highly valued for its high mass resolution, sensitivity, and rapid scanning speed, making it suitable for the analysis of amino acids and organic acids. rsc.org
Research Findings:
In a non-targeted metabolomic analysis of industrially fermented kohlrabi, 2-Amino-3-methylsuccinic acid was identified as one of the key differential metabolites. rsc.org This study aimed to explore the changes in metabolites over a long-term fermentation process. The identification of 2-Amino-3-methylsuccinic acid suggests its involvement in the metabolic activities occurring during fermentation.
The analytical process for detecting metabolites like 2-Amino-3-methylsuccinic acid involves a crucial derivatization step to increase their volatility for GC analysis. In the kohlrabi study, a two-step derivatization process was used: first, methoxamine (B1676408) pyridine (B92270) was used for oximation, followed by silylation with BSTFA-TMCS. rsc.org
The table below summarizes the GC-TOF-MS instrument parameters used in the study that identified 2-Amino-3-methylsuccinic acid. rsc.org
| Parameter | Value |
| Gas Chromatograph | |
| Column | DB-5MS (30 m × 250 µm i.d., 0.25 µm film thickness) |
| Carrier Gas | Helium |
| Flow Rate | 1 mL/min (constant flow) |
| Injection Volume | 1 µL |
| Split Ratio | 1:10 |
| Inlet Temperature | 280 °C |
| Oven Temperature Program | |
| Initial Temperature | 50 °C (held for 0.5 min) |
| Ramp Rate | 15 °C/min to 320 °C |
| Final Temperature | 320 °C (held for 9 min) |
| Time-of-Flight Mass Spectrometer | |
| Transfer Line Temperature | 320 °C |
| Ion Source Temperature | 230 °C |
| Electron Energy | -70 V |
| Scan Rate | 10 spectra/s |
| Solvent Delay | 3 min |
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantitative analysis of a wide range of compounds, including non-volatile amino acids, in complex biological matrices. researchgate.netmdpi.com For compounds like 2-Amino-3-methylsuccinic acid, which possess both amino and carboxylic acid functional groups, HPLC methods often require a derivatization step to enhance detection by UV or fluorescence detectors. researchgate.net
Research Findings:
While specific HPLC methods for the routine quantification of 2-Amino-3-methylsuccinic acid are not extensively detailed in the reviewed literature, methods for related dicarboxylic acids and amino acids provide a strong framework. For instance, the quantitative analysis of methylmalonic acid, another dicarboxylic acid, has been achieved using LC-MS/MS after esterification. google.com Similarly, various amino acids are quantified using pre-column derivatization with reagents like 4-fluoro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-F) followed by fluorescence detection. researchgate.net
A common strategy involves derivatizing the carboxyl groups. For example, a method for analyzing tricarboxylic acid (TCA) cycle metabolites uses the fluorescent reagent 4-N,N-dimethylaminosulfonyl-7-piperazino-2,1,3-benzoxadiazole (DBD-PZ) to label carboxylic acids, allowing for sensitive fluorescence detection. researchgate.net An alternative approach for amino acids is derivatization of the amino group.
The following table outlines a representative HPLC method that could be adapted for the quantitative analysis of 2-Amino-3-methylsuccinic acid, based on methods for similar compounds. researchgate.netsemanticscholar.org
| Parameter | Description |
| Derivatization Reagent | 3-Nitrophenylhydrazine (3-NPH) for carboxyl groups |
| Chromatography System | Reverse-phase HPLC |
| Column | C18 column (e.g., Sceptor HD-C18) |
| Mobile Phase | Gradient elution with water and acetonitrile, often with an acid modifier like formic acid |
| Detection | Tandem Mass Spectrometry (MS/MS) in negative-ion electrospray ionization mode |
| Internal Standard | A structurally similar, stable isotope-labeled compound (e.g., ¹³C₄-methylmalonic acid for methylmalonic acid analysis) |
This approach provides high selectivity and sensitivity, enabling the accurate quantification of low-concentration metabolites in biological samples such as serum and urine. semanticscholar.org
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework of a compound, making it indispensable for confirming the identity of metabolites discovered through other methods like MS. nih.gov Both one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC) NMR experiments are employed to unambiguously determine molecular structures. researchgate.net
Research Findings:
The structural confirmation of 2-Amino-3-methylsuccinic acid relies on the analysis of its NMR spectra. While a dedicated spectral analysis for this specific compound is not available in the provided search context, data from closely related structures, such as substituted succinic acids and amino acids, can be used to predict the expected chemical shifts and coupling patterns. rsc.orgresearchgate.net
For a molecule like 2-Amino-3-methylsuccinic acid, the key NMR signals would include:
¹H NMR: Signals for the two methine protons (CH-NH₂ and CH-CH₃), the methyl group protons, and the exchangeable protons of the amino and carboxylic acid groups. The coupling between the methine protons would be crucial for determining the relative stereochemistry.
¹³C NMR: Resonances for the two carboxylic acid carbons, the two methine carbons, and the methyl carbon. The chemical shifts would be indicative of the electronic environment of each carbon atom.
The table below presents hypothetical, yet representative, NMR data for 2-Amino-3-methylsuccinic acid, based on known spectral data for similar structures. rsc.orghmdb.ca
| Nucleus | Atom Position | Expected Chemical Shift (δ) ppm | Multiplicity / Coupling |
| ¹H | -CH(NH₂) | ~3.5 - 4.0 | Doublet of doublets (dd) |
| -CH(CH₃) | ~2.8 - 3.2 | Multiplet (m) | |
| -CH₃ | ~1.1 - 1.3 | Doublet (d) | |
| -COOH | ~10 - 13 | Broad singlet (br s) | |
| -NH₂ | ~7 - 9 | Broad singlet (br s) | |
| ¹³C | -COOH (C1) | ~175 - 180 | Singlet |
| -COOH (C4) | ~175 - 180 | Singlet | |
| -CH(NH₂) (C2) | ~50 - 55 | Singlet | |
| -CH(CH₃) (C3) | ~40 - 45 | Singlet | |
| -CH₃ | ~15 - 20 | Singlet |
Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) would confirm the H-H coupling network, for instance, connecting the methyl protons to the adjacent methine proton, and the two methine protons to each other. HSQC (Heteronuclear Single Quantum Coherence) would link each proton to its directly attached carbon, confirming the assignments in the ¹H and ¹³C spectra. These combined NMR experiments provide the definitive evidence required for the structural elucidation of 2-Amino-3-methylsuccinic acid in metabolomics research.
Future Research Directions and Therapeutic Implications
Emerging Applications in Drug Discovery and Development
2-Amino-3-methylsuccinic acid serves as a valuable scaffold in medicinal chemistry for the development of novel therapeutic agents, primarily targeting the central nervous system. Its rigid structure allows for the synthesis of stereochemically defined molecules, which is crucial for selective interaction with biological targets.
One of the key areas of application is in the development of ligands for glutamate (B1630785) receptors, which are pivotal in neurotransmission. The diastereomers of 2-Amino-3-methylsuccinic acid exhibit distinct affinities for different glutamate receptor subtypes. For instance, the (2S,3R)-threo- and (2R,3S)-erythro-isomers have been investigated for their interactions with these receptors. This stereochemical diversity is being exploited to design subtype-selective agonists and antagonists, which could lead to more targeted therapies for neurological and psychiatric disorders with fewer side effects.
Furthermore, this compound is being utilized as a foundational element in the synthesis of more complex molecules, including peptidomimetics and other constrained amino acid derivatives. These novel compounds are being evaluated for their potential in treating conditions such as epilepsy and neurodegenerative diseases by modulating excitatory amino acid neurotransmission.
Advanced Metabolic Engineering Strategies for Sustainable Production
The industrial production of 2-Amino-3-methylsuccinic acid currently relies on chemical synthesis. However, there is a growing interest in developing sustainable and cost-effective production methods through metabolic engineering and biocatalysis. Researchers are exploring the use of engineered microorganisms to produce this non-proteinogenic amino acid.
The focus of these metabolic engineering strategies is to design and optimize biosynthetic pathways in microbial hosts like Escherichia coli or Saccharomyces cerevisiae. This involves the introduction of heterologous genes and the modification of endogenous metabolic networks to channel precursor metabolites towards the synthesis of 2-Amino-3-methylsuccinic acid. Key precursor molecules from central carbon metabolism, such as pyruvate (B1213749) and oxaloacetate, can potentially be redirected for its production.
Advanced strategies also include the use of enzyme engineering to create novel biocatalysts with high efficiency and stereoselectivity for the synthesis of specific isomers of 2-Amino-3-methylsuccinic acid. This approach not only promises a more environmentally friendly production process but also allows for the selective synthesis of the desired stereoisomer, which is often challenging to achieve through traditional chemical methods.
Elucidation of Novel Pharmacological Targets and Therapeutic Modalities
While the primary known pharmacological targets of 2-Amino-3-methylsuccinic acid are glutamate receptors, ongoing research aims to identify novel targets and explore new therapeutic applications. The compound's ability to act as a constrained analog of glutamate suggests that it may interact with other proteins that bind glutamate, such as enzymes involved in glutamate metabolism or transport.
The distinct pharmacological profiles of the different stereoisomers of 2-Amino-3-methylsuccinic acid are a key area of investigation. For example, specific isomers have shown selective activity at different ionotropic and metabotropic glutamate receptors, highlighting their potential for developing drugs that can fine-tune neuronal signaling. The exploration of these isomers could lead to the identification of new therapeutic modalities for a range of neurological disorders.
Future research will likely focus on high-throughput screening and chemoproteomics to uncover new protein binding partners for 2-Amino-3-methylsuccinic acid and its derivatives. This could reveal previously unknown signaling pathways and biological processes modulated by this compound, opening up new avenues for therapeutic intervention.
Interdisciplinary Research Integrating Synthetic Biology, Omics Technologies, and Systems Biology
The advancement of our understanding and application of 2-Amino-3-methylsuccinic acid is being significantly accelerated by the integration of multiple scientific disciplines. Synthetic biology, in conjunction with omics technologies and systems biology, is creating a powerful toolkit for both the production and the study of this compound.
In the realm of production, systems biology models of microbial metabolism are being used to guide the design of engineered strains for improved yields of 2-Amino-3-methylsuccinic acid. Transcriptomics, proteomics, and metabolomics are employed to analyze the effects of genetic modifications on the host organism, allowing for the identification of metabolic bottlenecks and the rational design of further engineering strategies.
From a pharmacological perspective, these interdisciplinary approaches are crucial for elucidating the compound's mechanism of action. For instance, treating neuronal cells with different isomers of 2-Amino-3-methylsuccinic acid and subsequently analyzing the global changes in gene expression (transcriptomics) and protein levels (proteomics) can provide a comprehensive view of its effects on cellular function. This can help in identifying novel drug targets and understanding the complex biological networks involved in its therapeutic effects.
The synergy between these fields is expected to drive innovation, leading to more efficient and sustainable production methods and the discovery of new therapeutic applications for 2-Amino-3-methylsuccinic acid and its derivatives.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 2-amino-3-methylsuccinic acid, and how can purity be validated?
- Methodological Answer : Synthesis typically involves catalytic amination of methylsuccinic acid derivatives or enzymatic pathways using aspartase analogs. Purity validation employs thin-layer chromatography (TLC) with ≥98% purity thresholds, as referenced in commercial synthesis protocols . For lab-scale preparation, high-performance liquid chromatography (HPLC) with UV detection (λ = 210 nm) is recommended to confirm absence of byproducts like unreacted methylsuccinic acid or stereoisomers.
Q. How can 2-amino-3-methylsuccinic acid be distinguished from structurally similar amino acids (e.g., aspartic acid derivatives)?
- Methodological Answer : Use a combination of:
- CAS Registry Number : Confirm identity via CAS 6667-60-3 .
- Mass Spectrometry : Observe molecular ion peaks at m/z 147.13 (M+H⁺) .
- Nuclear Magnetic Resonance (NMR) : Compare δ values for methyl groups (e.g., 1.2–1.4 ppm for CH₃ in ¹H NMR) and carboxylate protons .
- X-ray Crystallography : Resolve stereochemistry, as the compound has two defined stereocenters (2R,3S configuration) .
Q. What are the key physicochemical properties of 2-amino-3-methylsuccinic acid relevant to experimental design?
- Methodological Answer :
Advanced Research Questions
Q. How can stereochemical purity of 2-amino-3-methylsuccinic acid impact its role in enzymatic studies?
- Methodological Answer : The (2R,3S) stereoisomer exhibits distinct binding affinities in enzyme active sites (e.g., aspartase or aminotransferases). To analyze stereochemical purity:
- Chiral HPLC : Use a Crownpak CR-I column with 0.1% perchloric acid mobile phase to resolve enantiomers .
- Circular Dichroism (CD) : Monitor Cotton effects near 220 nm to confirm dominant (2R,3S) configuration .
Contradictory data in older studies may arise from racemic mixtures; always verify stereochemistry before metabolic assays .
Q. What computational methods are suitable for modeling the interaction of 2-amino-3-methylsuccinic acid with biological targets?
- Methodological Answer :
- Docking Simulations : Use AutoDock Vina with force fields (AMBER/CHARMM) to predict binding to aspartate receptors .
- Molecular Dynamics (MD) : Simulate protonation states (e.g., zwitterionic form at physiological pH) in GROMACS .
- Quantum Mechanics/Molecular Mechanics (QM/MM) : Analyze electronic interactions at catalytic sites (e.g., charge transfer in decarboxylation reactions) .
Q. How do contradictory data on metabolic pathways involving 2-amino-3-methylsuccinic acid arise, and how can they be resolved?
- Methodological Answer : Discrepancies often stem from:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
